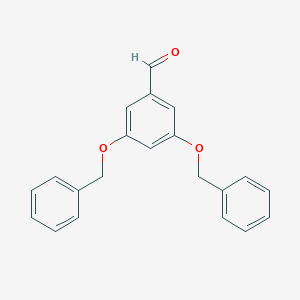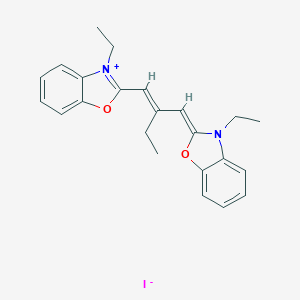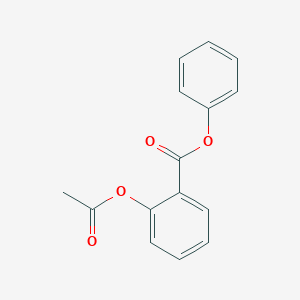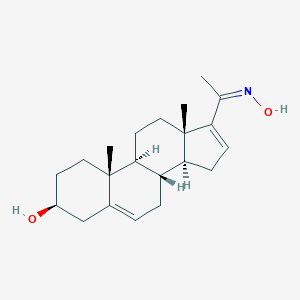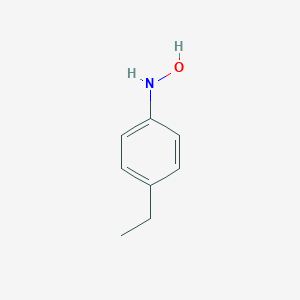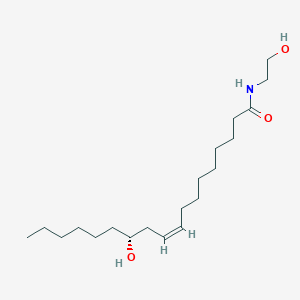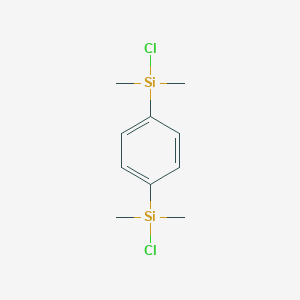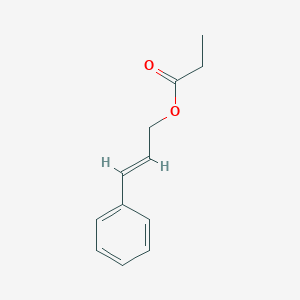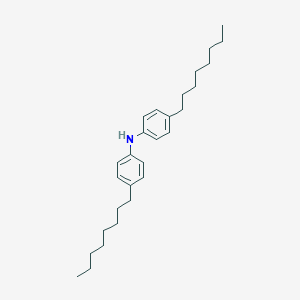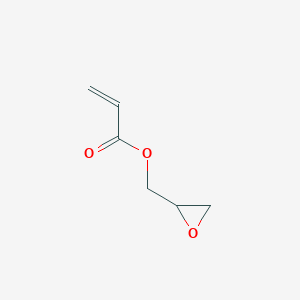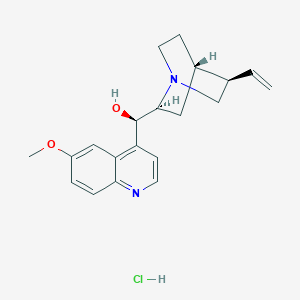
Quinine hydrochloride
Übersicht
Beschreibung
Chininhydrochlorid ist ein Alkaloid, das aus der Rinde des Chinarindenbaums gewonnen wird. Es wird seit Jahrhunderten als Antimalariamittel eingesetzt und ist der Wirkstoff in Extrakten der Chinarinde, die seit vor 1633 zu diesem Zweck verwendet werden . Chininhydrochlorid ist auch ein mildes Antipyretikum und Analgetikum und wurde in Erkältungspräparaten eingesetzt .
Wirkmechanismus
Target of Action
Quinine hydrochloride primarily targets the Plasmodium falciparum malaria parasite . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . The compound’s primary role is to interfere with the growth and reproduction of these malarial parasites, which inhabit the red blood cells .
Mode of Action
This compound interferes with the parasite’s ability to digest hemoglobin . It also inhibits the spontaneous formation of beta-hematin (haemozoin or malaria pigment), a toxic product of the digestion of hemoglobin by parasites . Because it is a weak base, it is concentrated in the food vacuoles of P. falciparum .
Biochemical Pathways
It is known that the compound interferes with the parasite’s digestion of hemoglobin, leading to the accumulation of toxic heme and subsequent death of the parasite .
Pharmacokinetics
This compound is metabolized in the liver, primarily by CYP3A4 and CYP2C19 . It has a protein binding of 70-95% and an elimination half-life of 8-14 hours in adults, and 6-12 hours in children . About 20% of the compound is excreted through the kidneys .
Result of Action
The result of this compound’s action is the death of the malarial parasites. By inhibiting the digestion of hemoglobin and the formation of beta-hematin, the compound causes the accumulation of toxic heme within the parasites, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the density of bitter receptors in the duodenum may affect the release of gut and gluco-regulatory hormones and upper gut motility . Additionally, the severity of infection, routes of administration, and nutritional status can impact the pharmacokinetics of this compound .
Biochemische Analyse
Biochemical Properties
Quinine hydrochloride interacts with various enzymes and proteins. It is a weak base and is concentrated in the food vacuoles of Plasmodium falciparum . It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to enhance the antimicrobial effects of antimicrobial blue light against multidrug-resistant Gram-negative bacteria in vitro . It also has direct effects on muscle membrane and sodium channels, making it useful in some muscular disorders .
Molecular Mechanism
The molecular mechanism of action of this compound is not entirely clear. It is thought to act by inhibiting heme polymerase, thereby allowing accumulation of its cytotoxic substrate, heme . It also has gametocytocidal activity against P. vivax and P. malariae .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study found that this compound enhanced the inactivation of multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii when illuminated with antimicrobial blue light .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that the addition of this compound significantly potentiated the antimicrobial effects of antimicrobial blue light in a mouse skin abrasion infection model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways . The major metabolite of quinine is 3-hydroxyquinine, formed by CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. As a weak base, it is concentrated in the food vacuoles of P. falciparum . It is also excreted through the kidneys .
Vorbereitungsmethoden
Die Herstellung von Chininhydrochlorid beinhaltet die Umwandlung von Chininsulfat in Chinin, die Dispersion des Chinins in einem Dispergiermittel, das Hinzufügen von Salzsäure oder das Einleiten von Chlorwasserstoffgas zur Reaktion und die Gewinnung von Chininhydrochlorid durch Kristallisation . Das Verfahren verwendet gängige Säuren und Basen sowie Lösungsmittel mit geringer Toxizität und niedrigem Preis, was es umweltfreundlich und kostengünstig macht .
Analyse Chemischer Reaktionen
Chininhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Chinin kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können Chinin in Dihydrochinin umwandeln.
Substitution: Chinin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von starken Säuren oder Basen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Salzsäure, Brom und Methanol . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Chinonderivate und Dihydrochinin .
Wissenschaftliche Forschungsanwendungen
Chininhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der genaue Wirkmechanismus von Chininhydrochlorid ist nicht vollständig geklärt. Es wird vermutet, dass Chinin und verwandte Antimalariamittel für den Malariaparasiten toxisch sind, indem sie die Fähigkeit des Parasiten beeinträchtigen, Hämoglobin abzubauen und zu verdauen . In-vitro-Studien zeigen, dass Chinin die Nukleinsäure- und Proteinsynthese hemmt und die Glykolyse in Plasmodium falciparum hemmt .
Vergleich Mit ähnlichen Verbindungen
Chininhydrochlorid kann mit anderen ähnlichen Verbindungen wie Hydroxychloroquin und Artemether/Lumefantrin verglichen werden:
Hydroxychloroquin: Wird bei Lupus, rheumatoider Arthritis und Malariaprophylaxe eingesetzt.
Artemether/Lumefantrin: Wird zur Behandlung von Malaria eingesetzt und gilt als wirksamer mit weniger Nebenwirkungen.
Chininhydrochlorid ist aufgrund seiner langen Anwendungsgeschichte, der langsamen Entwicklung von Resistenzen und seiner spezifischen Anwendungen bei schweren Malariafällen einzigartig .
Eigenschaften
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFSRMTJJPTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-89-2 | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


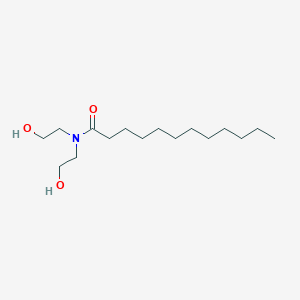
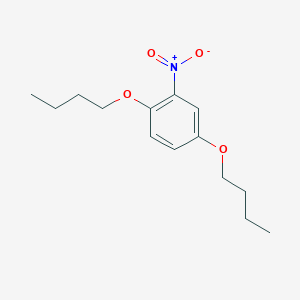
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
